molecular formula C21H28ClN5O2 B1390076 N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin CAS No. 1185295-72-0

N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin

Cat. No.: B1390076
CAS No.: 1185295-72-0
M. Wt: 417.9 g/mol
InChI Key: CNIUZBLYHJRXOJ-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5838495/]. This nuclear receptor functions as the master transcriptional regulator of T-helper 17 (Th17) cell differentiation and IL-17 production, a key cytokine pathway implicated in the pathogenesis of autoimmune and chronic inflammatory diseases [https://www.nature.com/articles/nrd.2017.167]. By antagonizing RORγt transcriptional activity, this compound effectively suppresses the development and function of Th17 cells, providing a powerful pharmacological tool for dissecting the IL-23/IL-17 axis in preclinical research. Its primary research value lies in investigating the molecular mechanisms underlying conditions such as psoriasis, psoriatic arthritis, and multiple sclerosis, where Th17 cell activity is a known driver of pathology [https://www.sciencedirect.com/science/article/abs/pii/S0960899617307408]. Consequently, this RORγt inverse agonist serves as a critical compound for validating RORγt as a therapeutic target and for exploring novel immunomodulatory strategies aimed at interrupting specific components of the adaptive immune response.

Properties

IUPAC Name

N-(2-methylphenyl)-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2.ClH/c1-14-6-3-4-8-17(14)23-20(27)15-7-5-11-26(13-15)21(28)19-16-12-22-10-9-18(16)25(2)24-19;/h3-4,6,8,15,22H,5,7,9-13H2,1-2H3,(H,23,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIUZBLYHJRXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCN(C2)C(=O)C3=NN(C4=C3CNCC4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and a pyrazolopyridine moiety. Its molecular formula is C21H27N5O2C_{21}H_{27}N_{5}O_{2} with a molecular weight of 381.5 g/mol. The IUPAC name is N-(2-methylphenyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide.

PropertyValue
Molecular FormulaC21H27N5O2
Molecular Weight381.5 g/mol
IUPAC NameN-(2-methylphenyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. It is hypothesized to modulate biological pathways by binding to specific receptors or enzymes. The mechanism may involve:

  • Receptor Binding : Interactions with neurotransmitter receptors could influence neuronal signaling pathways.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic processes.

Pharmacological Properties

Research indicates that N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine exhibits several pharmacological activities:

Antidepressant Activity : In preclinical studies, compounds with similar structures have shown efficacy in models of depression by enhancing serotonergic and noradrenergic neurotransmission.

Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry investigated various pyrazolo[4,3-c]pyridines for their antidepressant effects. The findings suggested that modifications to the piperidine structure could enhance efficacy against depressive disorders .
  • Neuroprotection Research : Research conducted at a university laboratory focused on the neuroprotective effects of pyrazolo[4,3-c]pyridines in models of neurodegeneration. Results indicated significant reductions in markers of neuronal damage when treated with these compounds .
  • Inflammation Model Study : A study assessing anti-inflammatory effects in animal models showed that certain derivatives reduced inflammation markers by modulating cytokine levels .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds similar to N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin exhibit antidepressant properties. The structure of the compound suggests potential interactions with neurotransmitter systems involved in mood regulation. Preliminary studies have shown that derivatives of this compound can enhance serotonin and norepinephrine levels in the brain, which are critical for mood stabilization.

Neuroprotective Effects
The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. The tetrahydropyridine moiety is known for its ability to cross the blood-brain barrier and may provide protective effects against oxidative stress and neuroinflammation. In vitro studies have demonstrated that similar compounds can reduce neuronal cell death caused by excitotoxicity.

Pharmacology

Receptor Binding Studies
this compound has been evaluated for its binding affinity to various receptors. In particular, studies have focused on its interaction with dopamine and serotonin receptors. These interactions are crucial for understanding the compound's potential as a therapeutic agent in treating psychiatric disorders.

Analgesic Properties
The analgesic properties of this compound have also been explored. Research has shown that it may act on pain pathways in the central nervous system, providing insights into its use as a pain management solution. Animal models indicate that administration of the compound results in significant pain relief without the side effects commonly associated with opioid analgesics.

Biochemistry

Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting enzymes involved in inflammatory pathways. This inhibition could lead to therapeutic applications in managing chronic inflammatory conditions.

Proteomics Research
this compound is utilized in proteomics research to study protein interactions and modifications. Its unique structure allows it to serve as a probe for identifying target proteins within complex biological systems.

Case Studies and Research Findings

Study Focus Findings
Study 1Antidepressant EffectsDemonstrated increased serotonin levels in animal models after administration of similar compounds.
Study 2NeuroprotectionShowed reduction in neuronal cell death under oxidative stress conditions using tetrahydropyridine derivatives.
Study 3Receptor InteractionIdentified significant binding affinity to serotonin receptors, suggesting potential for mood disorder treatments.
Study 4Analgesic ActivityReported effective pain relief in animal models without opioid-related side effects.

Comparison with Similar Compounds

Structural Analogs with Pyrazolo-Pyridine Cores

Pyrazolo-pyridine derivatives are prevalent in medicinal chemistry due to their versatile pharmacological profiles. Key analogs include:

Compound Name/ID Molecular Formula Molar Mass Core Structure Key Substituents Notable Features Reference
Target Compound C21H28ClN5O2 417.94 Pyrazolo[4,3-c]pyridine 2-Methylphenyl, 1-methylpiperidine-carbonyl Irritant hazard; fused bicyclic system
4-{1-[3-(2-Carbamoyl-ethyl)-5-chloro-phenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-ylamino}-... C28H32ClN7O3 558.06 Pyrazolo[4,3-c]pyridine Chlorophenyl, piperidinyl, carboxamide Chlorine enhances reactivity
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C21H22N6O 374.4 Pyrazolo[3,4-b]pyridine Ethyl-methylpyrazole, phenyl Lower molar mass; simpler substitution

Key Differences :

  • The target compound’s pyrazolo[4,3-c]pyridine core differs from pyrazolo[3,4-b]pyridine in ring fusion orientation, affecting π-π stacking and solubility .
  • Chlorine substitution in may increase electrophilicity compared to the target’s methylphenyl group, altering metabolic pathways.
Piperidine-Containing Heterocycles

Piperidine derivatives are common in CNS and antiviral therapeutics. Notable examples:

Compound Name/ID Molecular Formula Molar Mass Core Structure Key Substituents Pharmacological Notes Reference
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide C27H33N5O3 475.59 Indole-pyridinone Methoxy-pyridinone, piperidinyl Potential kinase inhibitor
N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide C25H26N6O 426.5 Triazolo-pyridazine Phenylethyl, phenyl-triazolo-pyridazine Unreported bioactivity

Key Differences :

  • The target compound’s piperidine is directly linked to a pyrazolo-pyridine, whereas uses piperidine as a side-chain substituent on an indole scaffold.
  • Triazolo-pyridazine in introduces a distinct heteroaromatic system, likely reducing metabolic stability compared to the target’s saturated pyrazolo-pyridine.
Pharmacologically Active Analogs

PF-232798 (Maraviroc analog) :

  • Structure : Imidazo[4,5-c]pyridine core with a fluorophenyl and azabicyclo[3.2.1]octane substituent .
  • Activity : CCR5 antagonist with anti-HIV activity; retains efficacy against maraviroc-resistant strains.
  • Comparison : Unlike the target compound, PF-232798’s imidazo-pyridine core and bicyclic system enhance binding to the CCR5 receptor. The target’s pyrazolo-pyridine may offer alternative steric or electronic interactions for unexplored targets.
Physicochemical and Hazard Profiles
Property Target Compound PF-232798 Compound in
Molecular Weight 417.94 ~600 (estimated) 558.06
Hazard Class Irritant Phase II clinical candidate Unreported
Heterocycle Saturation Partially saturated Fully unsaturated imidazo core Partially saturated

Key Insight : The target’s partial saturation (tetrahydro-pyrazolo-pyridine) may improve solubility over fully aromatic analogs like PF-232798, albeit at the cost of reduced planar stacking interactions.

Preparation Methods

Formation of the Pyrazolopyridine Moiety

  • The pyrazolopyridine core is synthesized via cyclization reactions starting from appropriately substituted precursors. Typical methods involve condensation of hydrazine derivatives with keto or aldehyde functionalities on pyridine rings to form the fused bicyclic pyrazolo[4,3-c]pyridine system.
  • The tetrahydro substitution pattern (positions 4,5,6,7) is introduced by selective hydrogenation or by starting with a partially saturated pyridine derivative.
  • Methylation at the nitrogen (N-1 position) can be achieved via alkylation using methyl iodide or methyl sulfate under basic conditions.

Attachment of the Piperidine Ring

  • The piperidine ring is introduced through nucleophilic substitution or coupling reactions.
  • Commonly, the pyrazolopyridine intermediate bearing a reactive carbonyl group (such as an acid chloride or activated ester) is coupled with a piperidine derivative.
  • The piperidine used is typically functionalized at the 3-position to allow for subsequent amide bond formation.
  • The coupling reaction often employs carbodiimide-based coupling agents (e.g., EDC, DCC) or other peptide coupling reagents to activate the carboxyl group and facilitate amide bond formation.

Introduction of the Carboxamide Group

  • The carboxamide functionality is introduced by reacting the piperidine intermediate with 2-methylphenylamine.
  • This step involves amide bond formation between the carboxylic acid or activated carboxyl derivative on the piperidine ring and the amine group on the 2-methylphenyl moiety.
  • Coupling agents such as carbodiimides or uronium salts (e.g., HATU, TBTU) are typically used to promote efficient amide bond formation under mild conditions.

Formation of the Hydrochloride Salt

  • The free base of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent like ethanol or isopropanol.
  • This step improves the compound’s stability, solubility, and handling properties for further biological evaluation or formulation.
  • The cyclization to form the pyrazolopyridine moiety is usually conducted under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with reaction times ranging from several hours to overnight.
  • Piperidine coupling reactions are performed at ambient to slightly elevated temperatures (20–50°C) under inert atmosphere to prevent side reactions.
  • Amide bond formation typically occurs in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or DMF, with reaction times from 1 to 24 hours depending on reagent reactivity.
  • Purification is generally achieved by chromatographic techniques (silica gel column chromatography or preparative HPLC) to ensure high purity (>95%).
Step Reaction Type Reagents/Conditions Key Notes
1 Cyclization to form pyrazolopyridine Hydrazine derivative + keto/aldehyde precursor, reflux in DMF/DMSO Controls tetrahydro substitution and N-methylation
2 Coupling with piperidine Piperidine derivative + activated carbonyl (acid chloride or ester), carbodiimide coupling agents, inert atmosphere, 20–50°C Ensures attachment of piperidine ring
3 Amide bond formation 2-Methylphenylamine + activated carboxyl, carbodiimide or uronium salts, DCM/THF/DMF, ambient to 40°C Formation of carboxamide linkage
4 Hydrochloride salt formation Treatment with HCl in ethanol or isopropanol Improves compound stability and solubility
  • Industrial synthesis optimizes these steps to maximize yield and purity while minimizing impurities and by-products.
  • Automated reactors and continuous flow chemistry may be employed to improve reproducibility and scalability.
  • Chromatographic purification is critical to remove closely related impurities due to the compound’s structural complexity.
  • Quality control includes spectroscopic characterization (NMR, MS), chromatographic purity assessment (HPLC), and salt form verification.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, coupling, and cyclization. For example, analogous piperidine derivatives are synthesized using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, followed by carbamoylation or acyl chloride coupling . Intermediates are characterized via 1H/13C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity. For instance, in related compounds, intermediates like 5-substituted tetrahydronaphthalen-2-yl derivatives were validated by matching spectral data to theoretical values .

Q. How can researchers optimize reaction conditions to improve yields during synthesis?

  • Methodological Answer : Reaction optimization involves systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading). For example, Bayesian optimization algorithms have been shown to outperform manual adjustments in yield improvement by efficiently exploring parameter space . Additionally, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction kinetics, reducing side products .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing piperidinyl vs. pyrazolo protons).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for structurally similar N-benzyl-piperidine derivatives .
  • IR Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., varying receptor affinity) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent effects). Researchers should:

  • Perform dose-response curves under standardized conditions.
  • Use molecular docking simulations to assess binding modes to target receptors (e.g., GPCRs or kinases).
  • Validate findings with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Continuous-Flow Chemistry : Enhances reproducibility and reduces thermal degradation .
  • Design of Experiments (DoE) : Identifies critical parameters (e.g., reactant stoichiometry, mixing efficiency) using factorial designs .
  • Purification : Use preparative HPLC or recrystallization with solvents like dichloromethane/hexane, as seen in the isolation of 5-ethylamide tetrahydronaphthalene derivatives (69–71% yield) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Models : Predict absorption/distribution using logP and polar surface area.
  • MD Simulations : Assess metabolic stability by simulating CYP450 interactions.
  • AI-Driven Platforms : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for predictive synthesis .

Q. What advanced analytical techniques resolve ambiguities in stereochemical assignments?

  • Methodological Answer :

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H.
  • Vibrational Circular Dichroism (VCD) : Confirms absolute configuration without crystallization.
  • NOESY NMR : Detects spatial proximity of protons in complex ring systems (e.g., piperidinyl-pyrazolo interactions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin
Reactant of Route 2
N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin

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